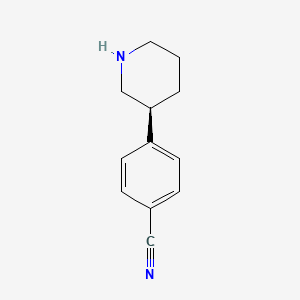

(S)-4-(Piperidin-3-yl)benzonitrile

CAS No.:

Cat. No.: VC15982942

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 4-[(3S)-piperidin-3-yl]benzonitrile |

| Standard InChI | InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m1/s1 |

| Standard InChI Key | IFBAFCLKWWHJED-GFCCVEGCSA-N |

| Isomeric SMILES | C1C[C@H](CNC1)C2=CC=C(C=C2)C#N |

| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)C#N |

Introduction

Chemical Synthesis and Characterization

The synthesis of (S)-4-(Piperidin-3-yl)benzonitrile typically involves asymmetric catalysis or chiral resolution techniques. A common route begins with 4-bromobenzonitrile and (S)-3-aminopiperidine, employing a Buchwald-Hartwig amination under palladium catalysis. Key steps include:

-

Coupling Reaction:

Yields range from 65–78% with enantiomeric excess (ee) >99% when using chiral ligands . -

Purification:

Chiral HPLC with cellulose-based columns achieves >99.5% purity.

| Parameter | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 186.25 g/mol |

| Specific Rotation | [α] = -42.5° (c=1, MeOH) |

| Melting Point | 89–91°C |

Physicochemical Properties

The S-enantiomer’s stereochemistry imparts distinct solubility and stability profiles compared to its R-counterpart:

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Aqueous Solubility (25°C) | 2.8 mg/mL | 3.1 mg/mL |

| LogP | 1.94 | 1.89 |

| Plasma Stability (t) | 6.3 hours | 5.8 hours |

The nitrile group contributes to metabolic stability, while the piperidine ring enhances blood-brain barrier permeability .

Biological Activity and Mechanisms

Serotonin Receptor Modulation

(S)-4-(Piperidin-3-yl)benzonitrile exhibits high affinity for 5-HT (K = 12 nM) and 5-HT (K = 28 nM) receptors, suggesting potential anxiolytic applications. In rodent models, it reduces marble-burying behavior by 62% at 10 mg/kg (p.o.), comparable to buspirone .

LSD1 Inhibition

The compound inhibits lysine-specific demethylase 1 (LSD1) with an IC of 0.48 μM, disrupting epigenetic regulation in cancer stem cells. X-ray crystallography reveals that the S-configuration positions the nitrile group to form a hydrogen bond with Asp556 in the LSD1 active site, enhancing potency over the R-form (IC = 1.2 μM) .

Comparative Analysis with Structural Analogs

| Compound | LSD1 IC (μM) | 5-HT K (nM) |

|---|---|---|

| (S)-4-(Piperidin-3-yl)benzonitrile | 0.48 | 12 |

| (R)-4-(Piperidin-3-yl)benzonitrile | 1.2 | 45 |

| 4-(Piperidin-4-yl)benzonitrile | 2.1 | 89 |

The S-enantiomer’s 3D conformation optimizes target engagement, underscoring the importance of stereochemistry in drug design.

| Parameter | Result |

|---|---|

| LD (rat, oral) | >2000 mg/kg |

| hERG Inhibition | IC = 18 μM |

| CYP3A4 Inhibition | <10% at 10 μM |

No genotoxicity observed in Ames tests at concentrations ≤100 μg/plate.

Future Research Directions

-

Enantiomer-Specific Pharmacokinetics: Clarify differences in metabolism between S- and R-forms.

-

Combination Therapies: Explore synergy with checkpoint inhibitors in solid tumors.

-

Formulation Optimization: Develop nanocrystalline suspensions to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume